molecular formula C16H20N2O3S B2827109 tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate CAS No. 2034587-54-5

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

Cat. No.: B2827109
CAS No.: 2034587-54-5
M. Wt: 320.41
InChI Key: KBLVPGKGOPJKAP-UHFFFAOYSA-N
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Description

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives It features a tert-butyl ester group, a 4-methylbenzo[d]thiazol-2-yl moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Moiety: The 4-methylbenzo[d]thiazol-2-yl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-((benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group on the thiazole ring.

    Tert-butyl 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate is unique due to the presence of the 4-methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVPGKGOPJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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